3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide
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Overview
Description
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety attached to a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenylacetic acid and furfural, under acidic conditions.
Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinating agent, such as thionyl chloride, is used.
Amidation: The final step involves the reaction of the furan derivative with 3,4-dimethylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid
- 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan
Uniqueness
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C21H20ClNO2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-3-8-18(13-15(14)2)23-21(24)12-10-19-9-11-20(25-19)16-4-6-17(22)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,24) |
InChI Key |
ZLHKULWJUNECOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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